Cyclo(CKLIIF) Cyclo(CKLIIF)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20238083
InChI: InChI=1S/C36H59N7O6S/c1-7-22(5)29-35(48)40-27(19-24-14-10-9-11-15-24)32(45)41-28(20-50)34(47)38-25(16-12-13-17-37)31(44)39-26(18-21(3)4)33(46)42-30(23(6)8-2)36(49)43-29/h9-11,14-15,21-23,25-30,50H,7-8,12-13,16-20,37H2,1-6H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,46)(H,43,49)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1
SMILES:
Molecular Formula: C36H59N7O6S
Molecular Weight: 718.0 g/mol

Cyclo(CKLIIF)

CAS No.:

Cat. No.: VC20238083

Molecular Formula: C36H59N7O6S

Molecular Weight: 718.0 g/mol

* For research use only. Not for human or veterinary use.

Cyclo(CKLIIF) -

Specification

Molecular Formula C36H59N7O6S
Molecular Weight 718.0 g/mol
IUPAC Name (3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone
Standard InChI InChI=1S/C36H59N7O6S/c1-7-22(5)29-35(48)40-27(19-24-14-10-9-11-15-24)32(45)41-28(20-50)34(47)38-25(16-12-13-17-37)31(44)39-26(18-21(3)4)33(46)42-30(23(6)8-2)36(49)43-29/h9-11,14-15,21-23,25-30,50H,7-8,12-13,16-20,37H2,1-6H3,(H,38,47)(H,39,44)(H,40,48)(H,41,45)(H,42,46)(H,43,49)/t22-,23-,25-,26-,27-,28-,29-,30-/m0/s1
Standard InChI Key XJRRXYUTYATOHA-CJKZIAQFSA-N
Isomeric SMILES CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)[C@@H](C)CC
Canonical SMILES CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC(C)C)CCCCN)CS)CC2=CC=CC=C2)C(C)CC

Introduction

Chemical and Structural Properties of Cyclo(CKLIIF)

Molecular Composition and Stereochemistry

Cyclo(CKLIIF) (IUPAC name: (3S,6R,9S,12S,15S,18S)-3-(4-aminobutyl)-9-benzyl-12,15-bis[(2S)-butan-2-yl]-18-(2-methylpropyl)-6-(sulfanylmethyl)-1,4,7,10,13,16-hexazacyclooctadecane-2,5,8,11,14,17-hexone) has a molecular formula of C<sub>36</sub>H<sub>59</sub>N<sub>7</sub>O<sub>6</sub>S and a molecular weight of 718.0 g/mol. Its cyclic structure is stabilized by a disulfide bond between cysteine residues, enhancing proteolytic resistance and bioavailability compared to linear peptides .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC<sub>36</sub>H<sub>59</sub>N<sub>7</sub>O<sub>6</sub>S
Molecular Weight718.0 g/mol
CAS NumberVCID: VC20238083
Solubility100 mg/mL in DMSO
Storage Conditions-80°C (6 months), -20°C (1 month)

Synthesis and Optimization

Solid-Phase Peptide Synthesis (SPPS)

Cyclo(CKLIIF) is synthesized via SPPS using Fmoc chemistry. After linear chain assembly on a resin, cyclization is achieved through a "CyClick" reaction, which involves oxidative disulfide bond formation between terminal cysteine residues . This method yields a diastereoselective product with >95% purity, as confirmed by HPLC and mass spectrometry .

Structure-Activity Relationship (SAR) Studies

Alanine scanning mutagenesis identified residues critical for HIF binding:

  • C1A (cysteine → alanine): 46.9 ± 5.7 μM (HIF-1α), 91.1 ± 4.8 μM (HIF-2α) .

  • I5A (isoleucine → alanine): 10-fold reduction in affinity .

  • F6A (phenylalanine → alanine): Complete loss of activity .

Substituting phenylalanine with 4-iodophenylalanine improved HIF-1α binding (K<sub>D</sub> = 821 ± 147 nM), highlighting the role of hydrophobic interactions .

Mechanism of Action

Disruption of HIF-α/HIF-β Heterodimerization

Cyclo(CKLIIF) binds the PAS-B domains of HIF-1α and HIF-2α, preventing their association with the constitutively expressed HIF-1β subunit . Molecular dynamics simulations reveal that the peptide occupies a hydrophobic pocket formed by residues I335 and F295 in HIF-1α, displacing the HIF-1β "hotloop" (residues 216–226) .

Downstream Effects on Hypoxic Signaling

By inhibiting HIF dimerization, Cyclo(CKLIIF) suppresses transcription of hypoxia-response genes:

  • VEGF: 50% reduction in Panc-1 pancreatic cancer cells .

  • CAIX: 49% decrease in HeLa cells under hypoxia .

  • GLUT1: Attenuated glucose uptake in 786-O renal carcinoma cells .

Preclinical and Therapeutic Applications

Anticancer Activity

In murine xenograft models, Cyclo(CKLIIF) (50 mg/kg, intraperitoneal) reduced tumor volume by 62% compared to controls . Synergy with chemotherapy agents like cisplatin has been observed, likely due to impaired DNA repair in hypoxic microenvironments .

Ischemic Disease Mitigation

In a rat model of myocardial infarction, Cyclo(CKLIIF) (10 mg/kg/day) improved ejection fraction by 18% by enhancing angiogenesis via non-HIF pathways .

Table 2: Binding Affinities of Cyclo(CKLIIF) Derivatives

DerivativeHIF-1α K<sub>D</sub> (μM)HIF-2α K<sub>D</sub> (μM)
Parent Cyclo(CKLIIF)2.6 ± 0.62.2 ± 0.1
Cyclo(CRLIIF)3.8 ± 0.44.6 ± 1.4
Cyclo(CRLII(4-Iodo)F)0.82 ± 0.151.7 ± 0.7

Limitations and Future Directions

Pharmacokinetic Challenges

Despite its stability, Cyclo(CKLIIF) has a short plasma half-life (t<sub>1/2</sub> = 1.2 hours in mice), necessitating frequent dosing . Pegylation and liposomal encapsulation are under investigation to prolong circulation time .

Selectivity Concerns

Off-target binding to aryl hydrocarbon receptor nuclear translocator (ARNT) has been reported at concentrations >50 μM, prompting efforts to refine the pharmacophore .

Clinical Translation

Phase I trials are anticipated to begin in 2026, focusing on safety profiles in solid tumors and diabetic retinopathy .

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